molecular formula C10H14N2OS B1304825 1,4-Diazepan-1-yl(2-thienyl)methanone CAS No. 683274-51-3

1,4-Diazepan-1-yl(2-thienyl)methanone

Cat. No.: B1304825
CAS No.: 683274-51-3
M. Wt: 210.3 g/mol
InChI Key: WSYAIIHKVJXWDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diazepan-1-yl(2-thienyl)methanone typically involves the reaction of 1,4-diazepane with 2-thiophenecarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1,4-Diazepan-1-yl(2-thienyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Diazepan-1-yl(2-thienyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein folding.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,4-Diazepan-1-yl(2-thienyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and affect cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Diazepan-1-yl(2-furyl)methanone
  • 1,4-Diazepan-1-yl(2-pyridyl)methanone
  • 1,4-Diazepan-1-yl(2-phenyl)methanone

Uniqueness

1,4-Diazepan-1-yl(2-thienyl)methanone is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with furyl, pyridyl, or phenyl rings. This uniqueness makes it particularly valuable in research focused on heterocyclic compounds and their applications .

Properties

IUPAC Name

1,4-diazepan-1-yl(thiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c13-10(9-3-1-8-14-9)12-6-2-4-11-5-7-12/h1,3,8,11H,2,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYAIIHKVJXWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383806
Record name (1,4-Diazepan-1-yl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683274-51-3
Record name (1,4-Diazepan-1-yl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 683274-51-3
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